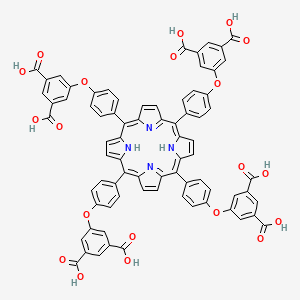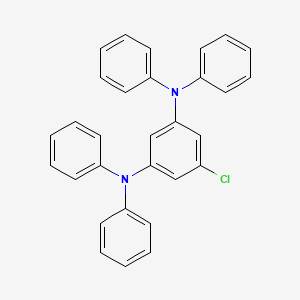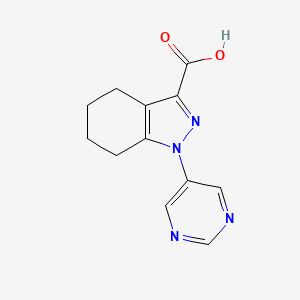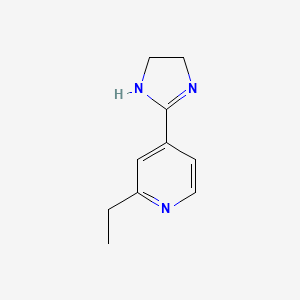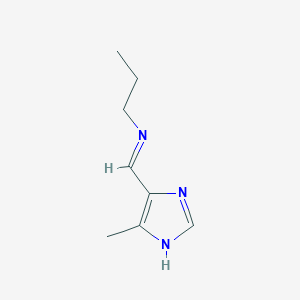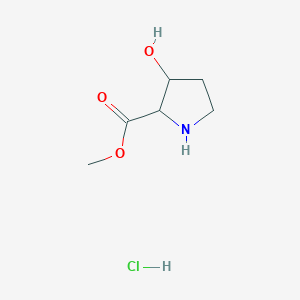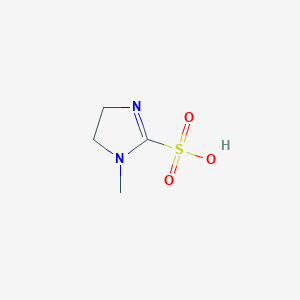
6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 7th position on the tetrahydroisoquinoline scaffold. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
准备方法
The synthesis of 6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the nitration of 6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product .
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by nitration and purification steps. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
化学反应分析
6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include quinoline derivatives, amino derivatives, and substituted tetrahydroisoquinolines .
科学研究应用
6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of novel compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a lead compound in the development of new drugs for treating various diseases, including neurodegenerative disorders and infections.
作用机制
The mechanism of action of 6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methyl group contribute to the compound’s stability and binding affinity to its targets .
相似化合物的比较
6-Fluoro-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the fluorine, methyl, and nitro substituents, resulting in different biological activities and chemical properties.
6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl and nitro groups, leading to variations in reactivity and biological effects.
7-Nitro-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine and methyl groups, affecting its chemical stability and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C10H11FN2O2 |
|---|---|
分子量 |
210.20 g/mol |
IUPAC 名称 |
6-fluoro-2-methyl-7-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C10H11FN2O2/c1-12-3-2-7-4-9(11)10(13(14)15)5-8(7)6-12/h4-5H,2-3,6H2,1H3 |
InChI 键 |
DQQGBICSURARCV-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=CC(=C(C=C2C1)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


